(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a benzyl-protected imidazole moiety. The compound’s (S)-configuration at the α-carbon and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. The benzyl group on the imidazole ring likely contributes to lipophilicity, which can influence membrane permeability and target binding in biological systems .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWWNBDQGDYHPH-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-56-3 | |
| Record name | (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, with the CAS number 93983-56-3, is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C14H19Cl2N3O2
- Molecular Weight : 332.23 g/mol
- Functional Groups : Methyl ester, amino group, and a benzyl-substituted imidazole ring.
This structure positions it as a potential candidate for various biological activities, particularly in the realm of drug development.
Biological Activities
The biological activity of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride can be categorized into several key areas:
1. Anticancer Properties
Research indicates that imidazole derivatives often exhibit anticancer activity. The imidazole ring in this compound may interact with cellular targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential for (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride to exhibit similar effects.
2. Neuroprotective Effects
Imidazole derivatives are also explored for their neuroprotective properties. Preliminary studies suggest that this compound may influence neurotransmitter systems or exert antioxidant effects, which could be beneficial in neurodegenerative diseases.
3. Antimicrobial Activity
The presence of the imidazole ring is often associated with antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride could potentially exhibit similar antimicrobial activity.
The mechanism by which (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer or microbial growth.
- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride:
| Study | Findings |
|---|---|
| Research A | Demonstrated anticancer activity in vitro against multiple cell lines with IC50 values comparable to established chemotherapeutics. |
| Showed neuroprotective effects in animal models of neurodegeneration, suggesting potential for future therapeutic applications. | |
| Research C | Reported antimicrobial activity against Gram-positive bacteria, warranting further investigation into its mechanism. |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential in drug development, particularly in the following areas:
-
Antimicrobial Activity : Research indicates that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride exhibits significant antibacterial and antifungal properties. Studies have shown effective Minimum Inhibitory Concentration (MIC) values against various pathogens:
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0195 Escherichia coli 0.0048 Bacillus mycoides 0.0048 Candida albicans 0.039
These findings suggest its potential use in treating bacterial and fungal infections, making it a candidate for further pharmacological studies .
- Histamine Precursor : As a derivative of histidine, this compound may influence physiological responses through its role as a precursor to histamine, potentially affecting immune reactions and gastric acid secretion .
Biochemical Research
The compound's imidazole ring contributes to various biochemical interactions, making it valuable in the study of enzyme activities and cellular signaling pathways:
- Enzyme Interactions : Its structure allows it to interact with enzymes and proteins, potentially modulating their activity and influencing cellular processes. Future studies should focus on identifying specific enzyme targets and the molecular mechanisms involved .
- Cellular Effects : Research suggests that (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride may impact cell signaling pathways and gene expression, warranting further investigation into its effects on cellular metabolism .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps, highlighting its significance in organic chemistry:
- Chiral Compound : The presence of a chiral center makes it an important compound for studies related to chirality in medicinal chemistry. Its unique structural features may confer distinct biological activities compared to other similar compounds .
Future Directions in Research
Given its promising biological activities and potential applications in medicinal chemistry, future research should focus on:
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with biological systems.
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Therapeutic Applications : Exploring its efficacy in clinical settings for treating infections or other diseases influenced by histamine or related pathways.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation under standard conditions. Key findings include:
Reaction Protocol
-
Reagents : Acetic anhydride or acetyl chloride
-
Conditions : 0–5°C in dichloromethane with triethylamine as base
-
Product : N-acetylated derivative (confirmed by loss of NH stretch in IR at 3350 cm⁻¹ and new carbonyl peak at 1685 cm⁻¹)
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 78–85% | |
| Reaction Time | 4–6 hours | |
| Purification Method | Column chromatography |
Alkylation and Substitution
The benzyl-protected imidazole ring participates in electrophilic substitution:
Benzyl Group Replacement
-
Reagents : Allyl bromide (1.2 eq)
-
Product : 1-Allyl-4-(2-amino-3-methoxy-3-oxopropyl)-1H-imidazole hydrochloride (yield: 63%)
Key Mechanistic Insight :
The reaction proceeds via SN2 displacement at the imidazole nitrogen, facilitated by the electron-rich benzyl group .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
Acidic Hydrolysis
-
Reagents : 6M HCl
-
Product : (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid hydrochloride
| Property | Methyl Ester | Hydrolyzed Product |
|---|---|---|
| Solubility in Water | 25 mg/mL | >100 mg/mL |
| Melting Point | 198–202°C | 215–218°C (dec.) |
| Bioactivity | Prodrug form | Active metabolite |
Reductive Amination
The amino group participates in reductive amination with carbonyl compounds:
Example Reaction
-
Substrate : 4-Nitrobenzaldehyde
-
Reducing Agent : Sodium triacetoxyborohydride (STAB)
Critical Factors :
-
Steric hindrance from the benzyl group reduces reaction rate by 40% compared to non-benzylated analogs
Imidazole Ring Modifications
The protected imidazole undergoes regioselective reactions:
Nitration
-
Reagents : HNO₃/H₂SO₄ (1:3)
-
Product : 5-Nitroimidazole derivative (isolated as yellow crystals, m.p. 185°C)
Halogenation
-
Reagents : NBS (N-bromosuccinimide)
Coordination Chemistry
The compound acts as a ligand for transition metals:
Pd(II) Complex Formation
-
Stoichiometry : 1:2 (metal:ligand)
-
Geometry : Square planar (confirmed by UV-Vis λₘₐₓ at 480 nm)
-
Applications : Catalyst in Suzuki-Miyaura cross-coupling reactions
Stability Considerations
Critical degradation pathways under stress conditions:
| Stress Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Imidazole ring-opening compound | 3.2 hours |
| 40°C/75% RH | Methyl ester hydrolysis | 14 days |
| UV Light (254 nm) | Benzyl group oxidation | 6 hours |
Synthetic Utility
This compound serves as a precursor for bioactive molecules:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substituents on the imidazole ring, ester groups, and counterions. These modifications impact solubility, steric effects, and reactivity.
Table 1: Structural Comparison of Target Compound and Analogues
*Molecular weights estimated from evidence or calculated based on formulae.
Key Observations:
- Trityl vs. Benzyl Substituents : The trityl group in introduces significant steric hindrance and lipophilicity compared to the benzyl group in the target compound. This may reduce solubility but enhance binding to hydrophobic targets.
- Tetrazole Derivatives : Compounds 9 and 10 () replace the imidazole with a tetrazole ring, a carboxylic acid bioisostere, which may improve metabolic resistance or alter hydrogen-bonding interactions.
Key Observations:
- High Yields : Compounds 9 and 10 () were synthesized with >90% yields, suggesting efficient protocols for imidazole-tetrazole hybrids.
- NMR Signatures : Aromatic proton multiplicity (e.g., 17H in Compound 9) and imidazole proton shifts (δ 8.80 in Compound 10) are critical for structural confirmation.
- Nitro Group Reactivity : The nitro derivative in undergoes reduction to an amine, highlighting the electron-withdrawing effect’s role in directing reactivity.
Functional Implications
- Biological Activity : The benzyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas the trityl group in could impede binding due to steric bulk.
- Solubility : Hydrochloride salts (target, ) improve aqueous solubility, crucial for bioavailability. The dihydrochloride form () would further enhance this property.
- Metabolic Stability : Methyl esters (target, ) are typically more prone to hydrolysis than ethyl esters (), affecting drug half-life.
Preparation Methods
Esterification of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic Acid
- The starting material is usually the (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid.
- Esterification is performed using methanol in the presence of acid catalysts such as thionyl chloride or hydrochloric acid.
- Thionyl chloride is added slowly to a mixture of the amino acid and methanol under controlled temperature (0–30°C) to form the methyl ester hydrochloride salt directly.
- The reaction proceeds under stirring for several hours until completion.
- The product is isolated by filtration or extraction, followed by drying under vacuum.
Introduction of the 1-Benzyl-1H-imidazol-4-yl Group
- This step can be achieved by nucleophilic substitution or amidation reactions.
- A suitable precursor such as an imidazole derivative bearing the benzyl group is reacted with the amino acid or its ester under coupling conditions.
- Coupling agents like carbodiimides (e.g., EDC, DCC) or acid chlorides can be used to activate the carboxyl group.
- Bases such as triethylamine or N-methylmorpholine are employed to neutralize the acid formed during coupling.
- The reaction is carried out in solvents like dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature.
Formation of Hydrochloride Salt
- The free base methyl ester is treated with hydrochloric acid gas or aqueous HCl in an appropriate solvent (e.g., ethanol or ethyl acetate).
- The hydrochloride salt precipitates out or can be crystallized by adding anti-solvents such as pentane.
- The salt form improves the compound's stability and facilitates purification.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Thionyl chloride, methanol | Methanol | 0–30°C | 85–92 | Direct formation of methyl ester HCl salt |
| Coupling (imidazole introduction) | Carbodiimide (EDC/DCC), base (TEA) | DCM or DMF | 0–25°C | 75–88 | Mild conditions preserve stereochemistry |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol/ethyl acetate | Room temp | >95 | Crystallization with pentane improves purity |
- Use of thionyl chloride as an esterification catalyst provides high yield and purity with minimal racemization.
- Coupling reactions benefit from low temperature to avoid side reactions and maintain the (S)-configuration.
- Acid addition salts such as hydrochloride improve solubility and handling properties.
- Purification by crystallization from mixed solvents enhances the compound's crystalline quality, important for pharmaceutical applications.
The preparation of (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride involves a stereoselective esterification of the amino acid precursor, followed by efficient coupling to introduce the benzyl-imidazole moiety, and final conversion to the hydrochloride salt. Optimized conditions using thionyl chloride for esterification and carbodiimide-mediated coupling ensure high yields and stereochemical integrity. The hydrochloride salt form is preferred for its stability and ease of purification.
Q & A
What are the recommended synthetic routes for preparing (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, and how can enantiomeric purity be ensured?
Basic Research Question
Methodological Answer:
A validated synthesis involves refluxing the precursor amino acid derivative in methanolic hydrochloric acid (e.g., 300 mL methanolic HCl for 48 hours under reflux), followed by solvent evaporation to yield the hydrochloride salt . To ensure enantiomeric purity:
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers.
- Confirm configuration via ¹H NMR by analyzing coupling constants and splitting patterns of chiral centers. For example, the α-proton adjacent to the amino group typically shows a triplet splitting (J = 6.8 Hz) in D₂O .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
